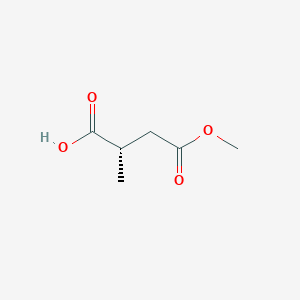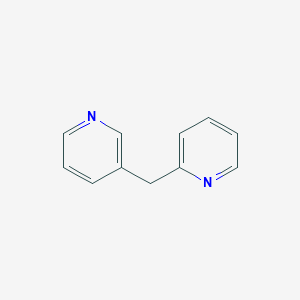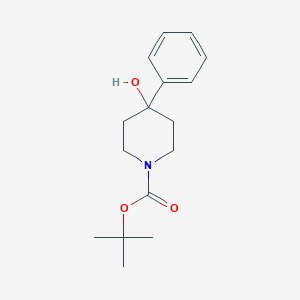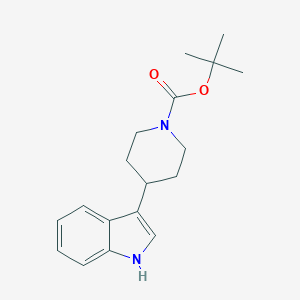
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid: is a complex lipid molecule belonging to the class of lipoxins, which are specialized pro-resolving lipid mediators. Lipoxins play a crucial role in resolving inflammation and promoting tissue repair. This compound, in particular, has been studied for its anti-inflammatory and immunomodulatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the conversion of arachidonic acid into its various hydroxylated and conjugated forms. Key steps include:
Oxidation: Arachidonic acid is oxidized to produce hydroperoxyeicosatetraenoic acids (HPETEs).
Reduction: HPETEs are then reduced to hydroxyeicosatetraenoic acids (HETEs).
Enzymatic Conjugation: Specific enzymes, such as lipoxygenases, catalyze the formation of conjugated double bonds and hydroxyl groups at the appropriate positions.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions and purification processes. The use of bioreactors and advanced chromatographic techniques ensures the efficient production and isolation of the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form epoxides or oxo derivatives.
Reduction: Reduction reactions can convert hydroxyl groups to their corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and catalytic amounts of metal ions (e.g., iron or copper) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Epoxides: Resulting from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other bioactive lipids.
Biology: It is used to study the mechanisms of inflammation and resolution.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as arthritis and asthma.
Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Inhibition of Pro-inflammatory Cytokines: It inhibits the production of cytokines such as TNF-α and IL-1β.
Modulation of Immune Cell Function: It affects the function of various immune cells, including macrophages and neutrophils.
Promotion of Tissue Repair: It promotes the resolution of inflammation and tissue repair by enhancing the production of anti-inflammatory mediators.
Comparison with Similar Compounds
Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.
Resolvins: Lipid mediators derived from omega-3 fatty acids with similar functions.
Protectins: Another class of specialized pro-resolving lipid mediators.
Uniqueness:
Specificity of Hydroxyl and Double Bond Positions: The unique positioning of hydroxyl and double bonds in this compound contributes to its distinct biological activity.
Potency and Selectivity: It exhibits higher potency and selectivity in modulating inflammatory responses compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound's properties, synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
110657-98-2 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1 |
InChI Key |
ZZMKOZNTEJVKRY-FHWLQOOXSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Isomeric SMILES |
CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Appearance |
Assay:≥95%A solution in ethanol |
Synonyms |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















